Piperazine, 1-(4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butyl)-4-methyl-, dihydrochloride
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Overview
Description
Piperazine, 1-(4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butyl)-4-methyl-, dihydrochloride is a heterocyclic organic compound. It is known for its unique structure, which includes a piperazine ring substituted with a hexahydro-s-indacenyl group and a butyl chain. This compound is often used in research and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butyl)-4-methyl-, dihydrochloride typically involves the reaction of piperazine with 1,2,3,5,6,7-hexahydro-s-indacene and a butylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butyl)-4-methyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Piperazine, 1-(4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butyl)-4-methyl-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-(4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butyl)-4-methyl-, dihydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds with similar piperazine rings but different substituents.
Indacene derivatives: Compounds with the indacene structure but different functional groups.
Uniqueness
Piperazine, 1-(4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butyl)-4-methyl-, dihydrochloride is unique due to its specific combination of a piperazine ring and a hexahydro-s-indacenyl group. This unique structure imparts distinctive chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
80761-10-0 |
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Molecular Formula |
C21H34Cl2N2 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
1-[4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butyl]-4-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C21H32N2.2ClH/c1-22-12-14-23(15-13-22)11-3-2-8-21-19-9-4-6-17(19)16-18-7-5-10-20(18)21;;/h16H,2-15H2,1H3;2*1H |
InChI Key |
ZGGBAFDPUIFCCF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCCC2=C3CCCC3=CC4=C2CCC4.Cl.Cl |
Origin of Product |
United States |
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